

Synthesis of N-(4-Bromophenyl)-4-chlorobenzamide: An Application Note and Protocol

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Compound of Interest

Compound Name: *N*-(4-Bromophenyl)-4-chlorobenzamide

Cat. No.: B1615427

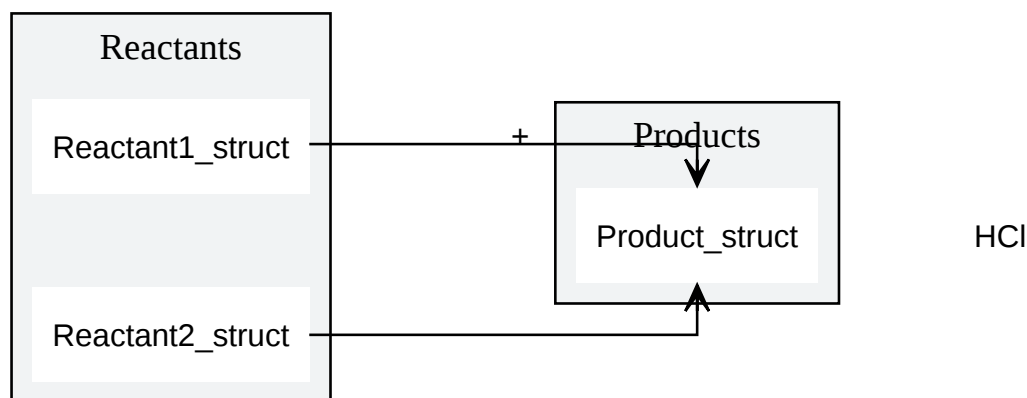
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **N-(4-Bromophenyl)-4-chlorobenzamide**, a compound of interest in medicinal chemistry and materials science. The synthesis involves the acylation of 4-bromoaniline with 4-chlorobenzoyl chloride.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction, where the lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.



N-(4-Bromophenyl)-4-chlorobenzamide

4-Chlorobenzoyl Chloride

4-Bromoaniline

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Caption: Reaction scheme for the synthesis of **N-(4-Bromophenyl)-4-chlorobenzamide**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **N-(4-Bromophenyl)-4-chlorobenzamide**.

Parameter	Value
Molecular Formula	C ₁₃ H ₉ BrClNO
Molecular Weight	310.58 g/mol
Appearance	White to off-white solid
Melting Point	198-200 °C
Yield	>95%
Purity (by HPLC)	>98%

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of **N-(4-Bromophenyl)-4-chlorobenzamide**.

Materials:

- 4-Bromoaniline
- 4-Chlorobenzoyl chloride
- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Hexane
- Ethyl acetate

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator
- Melting point apparatus
- High-performance liquid chromatography (HPLC) system
- Nuclear Magnetic Resonance (NMR) spectrometer

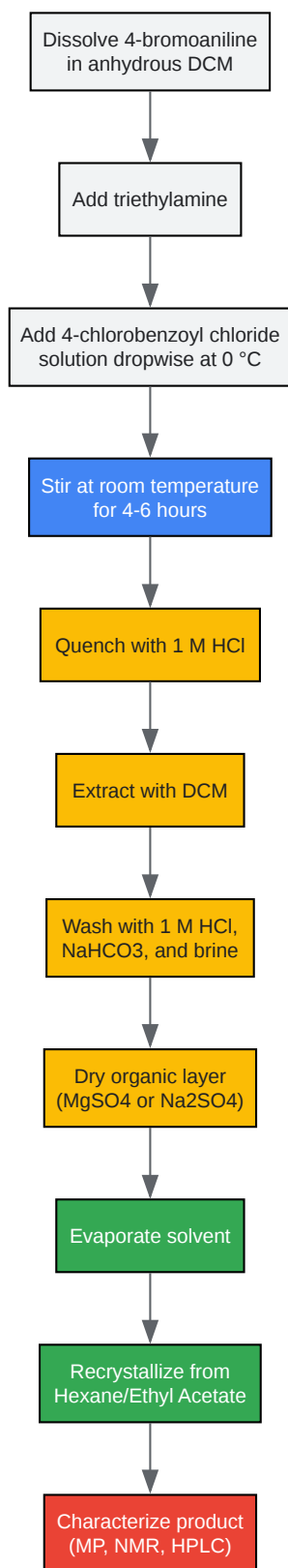
Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).
- **Addition of Base:** Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
- **Addition of Acyl Chloride:** Dissolve 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirring solution of 4-bromoaniline and triethylamine at 0 °C (ice bath).
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**

- Quench the reaction by adding 1 M HCl solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
 - Recrystallize the crude product from a mixture of hexane and ethyl acetate to obtain pure **N-(4-Bromophenyl)-4-chlorobenzamide** as a solid.
- Characterization:
 - Determine the melting point of the purified product.
 - Confirm the structure and purity of the compound using ¹H NMR, ¹³C NMR, and HPLC analysis.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of **N-(4-Bromophenyl)-4-chlorobenzamide**.



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Caption: Experimental workflow for the synthesis of **N-(4-Bromophenyl)-4-chlorobenzamide**.

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